molecular formula C27H21N3O2 B12505405 N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B12505405
M. Wt: 419.5 g/mol
InChI Key: BDYYJGLFOHEMHS-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Properties

Molecular Formula

C27H21N3O2

Molecular Weight

419.5 g/mol

IUPAC Name

3-naphthalen-1-yl-N-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C27H21N3O2/c31-27(28-21-13-15-22(16-14-21)32-18-19-7-2-1-3-8-19)26-17-25(29-30-26)24-12-6-10-20-9-4-5-11-23(20)24/h1-17H,18H2,(H,28,31)(H,29,30)

InChI Key

BDYYJGLFOHEMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]-5-(naphthalen-1-yl)-1H-pyrazole-3-carboxamide is unique due to its specific structural features, which allow it to interact with a wide range of biological targets

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